molecular formula C20H22N6O3 B2705123 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034249-09-5

5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2705123
CAS No.: 2034249-09-5
M. Wt: 394.435
InChI Key: KIPLGARHRWDMJP-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at positions 5 and 6 with methyl groups and at position 3 with a complex substituent containing an azetidine ring, a 1,2,3-triazole moiety, and a phenoxymethyl group.

The phenoxymethyl group likely increases lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-14-15(2)21-13-25(20(14)28)11-19(27)24-9-17(10-24)26-8-16(22-23-26)12-29-18-6-4-3-5-7-18/h3-8,13,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPLGARHRWDMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one, a multistep reaction sequence is typically employed:

  • Formation of the Pyrimidine Core: : The initial step involves the preparation of the pyrimidine core through the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the Methyl Groups: : Selective methylation at the 5 and 6 positions of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base.

  • Azetidin-1-yl Substitution:

  • Triazole Ring Formation: : The formation of the 1H-1,2,3-triazole ring is accomplished through a click chemistry approach, utilizing azide-alkyne cycloaddition.

  • Final Assembly: : The final compound is obtained by coupling the phenoxymethyl group to the triazole ring, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial-scale production of this compound would involve optimized synthetic routes to ensure high yield and purity. Automation and continuous flow reactors might be utilized to streamline the process and minimize the reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.

  • Reduction: : Reduction reactions may target the oxo group, converting it into a hydroxyl group.

  • Substitution: : The azetidin-1-yl group can be a site for various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate or chromium trioxide.

  • Reduction Reagents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halides or other nucleophiles.

Major Products

  • Oxidation Products: : Compounds with additional oxygen-containing functional groups.

  • Reduction Products: : Hydroxy derivatives.

  • Substitution Products: : Variously substituted derivatives retaining the pyrimidine core.

Scientific Research Applications

This compound has broad applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

  • Industry: : Used in the development of advanced materials and chemical processes.

Mechanism of Action

Effects and Molecular Targets

The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core may facilitate binding to DNA or RNA, influencing gene expression or protein synthesis. The triazole ring and azetidin-1-yl group may enhance this binding affinity or selectivity.

Pathways Involved

The compound may modulate pathways involved in cell proliferation, apoptosis, or metabolic processes, making it a valuable tool in both therapeutic and research contexts.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Structure Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Properties/Applications
Target Compound: 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one C₂₀H₂₄N₆O₃* 398.45† Azetidine-triazole-phenoxymethyl chain, dimethylpyrimidinone Hypothesized kinase inhibition, antimicrobial activity (inferred from analogs)
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one () C₁₃H₁₃N₅OS 287.34 Thienyl-pyrazole substituent, dimethylpyrimidinone Potential antimicrobial or anticancer activity (structure-activity inferred)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () C₂₄H₂₄Cl₂N₆O 495.39 Pyrido[3,4-d]pyrimidinone fused core, dichlorobenzyl-piperidine substituent Potent cell activity (exact target unspecified)
6-(4-(Coumarin-3-yl)phenyl)-4-methylpyrimidin-2(1H)-one () C₂₀H₁₅N₃O₃ 345.35 Coumarin-phenyl substituent, methylpyrimidinone Fluorescence properties, potential bioimaging applications

*Calculated molecular formula; †Approximate molar mass based on structural analysis.

Key Comparative Analysis

Core Heterocycle Modifications

  • Pyrimidin-4(3H)-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one: The target compound’s pyrimidinone core is simpler and less planar than the fused pyrido[3,4-d]pyrimidinone in . Fused systems (e.g., pyrido-pyrimidinones) often exhibit enhanced stacking interactions with biological targets but may reduce solubility .

Substituent Effects

  • Azetidine-Triazole vs. Piperidine-Dichlorobenzyl (): The azetidine-triazole-phenoxymethyl chain in the target compound is less lipophilic than the dichlorobenzyl-piperidine group in . However, the azetidine’s smaller ring size (4-membered vs.
  • Phenoxymethyl vs. Thienyl (): The phenoxymethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the thienyl substituent (logP ~1.8 in ), suggesting better membrane permeability but higher metabolic oxidation risk .

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

The compound is synthesized through a multi-step reaction involving the coupling of various chemical precursors. The key steps typically involve:

  • Formation of the triazole ring : This is achieved through the reaction of phenoxymethyl derivatives with azetidinyl compounds.
  • Pyrimidine core construction : The pyrimidine structure is formed by cyclization reactions involving dimethyl derivatives and ketones.

The molecular formula for this compound is C21H24N6O2C_{21}H_{24}N_6O_2, with a molecular weight of approximately 396.46 g/mol.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli2050
Pseudomonas aeruginosa1850

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 cells, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM after 48 hours.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism and cell division.
  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression in cancer cells.
  • Cytokine Modulation : It alters cytokine profiles, reducing inflammation.

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